molecular formula C8H5F2N B1598119 2,4-Difluorobenzylisocyanide CAS No. 730964-55-3

2,4-Difluorobenzylisocyanide

Cat. No.: B1598119
CAS No.: 730964-55-3
M. Wt: 153.13 g/mol
InChI Key: WHKBUOYYVSYCIJ-UHFFFAOYSA-N
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Description

2,4-Difluorobenzylisocyanide is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl ring and an isocyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzylisocyanide typically involves the reaction of 2,4-difluorobenzylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate carbene, which subsequently rearranges to form the isocyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzylisocyanide undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of a variety of substituted benzyl derivatives.

    Addition Reactions: The isocyanide group can react with electrophiles, such as aldehydes and ketones, to form imines or other addition products.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Electrophilic Addition: Reagents like aldehydes or ketones in the presence of a Lewis acid catalyst.

    Cycloaddition: Dienes or alkynes in the presence of a suitable catalyst.

Major Products Formed:

    Substituted Benzyl Derivatives: Products of nucleophilic substitution.

    Imines and Related Compounds: Products of electrophilic addition.

    Heterocyclic Compounds: Products of cycloaddition reactions.

Scientific Research Applications

2,4-Difluorobenzylisocyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is explored for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds with antiviral or anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzylisocyanide involves its ability to act as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique reactivity makes it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: Similar structure but with an amine group instead of an isocyanide.

    2,4-Difluorobenzylchloride: Contains a chloride group instead of an isocyanide.

    2,4-Difluorobenzaldehyde: Contains an aldehyde group instead of an isocyanide.

Uniqueness: 2,4-Difluorobenzylisocyanide is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. The isocyanide group allows for a broader range of chemical transformations, making it a versatile building block in organic synthesis. Additionally, the presence of fluorine atoms enhances the compound’s stability and reactivity, further distinguishing it from other benzyl derivatives.

Properties

IUPAC Name

2,4-difluoro-1-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKBUOYYVSYCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374242
Record name 2,4-Difluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-55-3
Record name 2,4-Difluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 730964-55-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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